molecular formula C15H17F6NO2S B11103765 Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Cat. No.: B11103765
M. Wt: 389.4 g/mol
InChI Key: QCQUMSKBTRRHQO-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to maintain the necessary reaction conditions. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
  • 4-Methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
  • 4-Methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate

Uniqueness

Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diethylamino and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C15H17F6NO2S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 2-[4-(diethylamino)phenyl]sulfanyl-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C15H17F6NO2S/c1-4-22(5-2)10-6-8-11(9-7-10)25-13(12(23)24-3,14(16,17)18)15(19,20)21/h6-9H,4-5H2,1-3H3

InChI Key

QCQUMSKBTRRHQO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)SC(C(=O)OC)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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